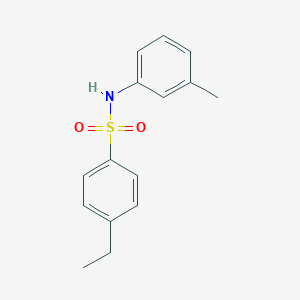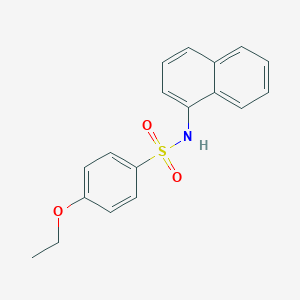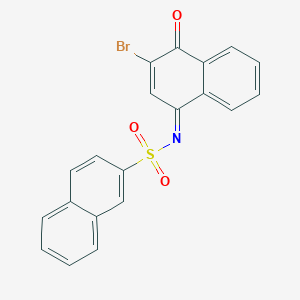![molecular formula C24H24N2O5S B281824 2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, the compound has been shown to modulate the activity of specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, the compound has a favorable pharmacokinetic profile, making it a suitable candidate for further development. However, one of the limitations of using this compound is the lack of clinical data, which limits its potential therapeutic applications in humans.
Future Directions
There are several future directions for the development of 2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of the compound in various diseases. Furthermore, clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide is a synthetic compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of this compound in humans.
Synthesis Methods
The synthesis of 2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide involves the reaction of 3-methoxydibenzo[b,d]furan-2-ylamine with 4-methylphenylsulfonyl chloride in the presence of triethylamine and dimethylacetamide. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.
properties
Molecular Formula |
C24H24N2O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[(3-methoxydibenzofuran-2-yl)-(4-methylphenyl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-9-11-17(12-10-16)32(28,29)26(15-24(27)25(2)3)20-13-19-18-7-5-6-8-21(18)31-22(19)14-23(20)30-4/h5-14H,15H2,1-4H3 |
InChI Key |
NLDWCWICPNXTJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)




![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)